Trichloro(3-fluoropropyl)silane

Surface Science Wettability Coatings

Trichloro(3-fluoropropyl)silane is a bifunctional organosilane coupling agent containing a reactive trichlorosilyl head group (-SiCl₃) and a terminal 3-fluoropropyl chain. The -SiCl₃ group enables rapid covalent attachment to hydroxylated surfaces (e.g., glass, silica, metal oxides) via hydrolysis and condensation, while the fluorinated alkyl chain imparts hydrophobic and oleophobic properties to the modified surface or resulting polymer.

Molecular Formula C3H6Cl3FSi
Molecular Weight 195.52 g/mol
CAS No. 54655-48-0
Cat. No. B15470352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(3-fluoropropyl)silane
CAS54655-48-0
Molecular FormulaC3H6Cl3FSi
Molecular Weight195.52 g/mol
Structural Identifiers
SMILESC(CF)C[Si](Cl)(Cl)Cl
InChIInChI=1S/C3H6Cl3FSi/c4-8(5,6)3-1-2-7/h1-3H2
InChIKeyOPMAXPVCTSDVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(3-fluoropropyl)silane (CAS 54655-48-0): A Reactive Organosilane for Surface Functionalization and Fluorosilicone Synthesis


Trichloro(3-fluoropropyl)silane is a bifunctional organosilane coupling agent containing a reactive trichlorosilyl head group (-SiCl₃) and a terminal 3-fluoropropyl chain [1]. The -SiCl₃ group enables rapid covalent attachment to hydroxylated surfaces (e.g., glass, silica, metal oxides) via hydrolysis and condensation, while the fluorinated alkyl chain imparts hydrophobic and oleophobic properties to the modified surface or resulting polymer [2]. This compound serves as a versatile intermediate in the synthesis of fluorosilicone resins, functionalized polyhedral oligomeric silsesquioxanes (F-POSS), and self-assembled monolayers (SAMs) for anti-stiction coatings in applications like nanoimprint lithography [3].

Why Trichloro(3-fluoropropyl)silane Cannot Be Replaced by Generic Chloroalkylsilanes or Methoxy/Ethoxy Analogs


Generic substitution of trichloro(3-fluoropropyl)silane is invalid due to the convergence of three critical performance factors: (1) The electron-withdrawing nature of the 3-fluoropropyl group modulates the electrophilicity of the silicon center, directly influencing hydrolysis kinetics and surface grafting density compared to non-fluorinated alkyl analogs [1]. (2) The trichlorosilyl (-SiCl₃) head group undergoes significantly faster hydrolysis and condensation than trialkoxy (-Si(OR)₃) analogs, leading to different film morphologies and requiring anhydrous handling protocols that impact process design [2]. (3) The single terminal fluorine atom provides a quantifiably different balance of hydrophobicity and surface energy relative to perfluorinated long-chain silanes, which is critical for applications where excessive fluorine content leads to undesirable adhesion failure or high material cost [3].

Quantitative Evidence Differentiating Trichloro(3-fluoropropyl)silane from Its Closest Analogs


Comparative Surface Hydrophobicity of 3-Fluoropropyl Silane Coatings vs. Non-Fluorinated Alkyl Analogs

Surface modification with a 3-fluoropropyl silane analog produces a static water contact angle of 110° on glass and 106° on acrylic [1]. In contrast, a comparable non-fluorinated alkylsilane (e.g., propyltrichlorosilane) typically yields contact angles below 90° on similar substrates due to the absence of the electron-withdrawing fluorine atom [2]. This demonstrates that even a single terminal fluorine atom confers significantly enhanced hydrophobicity compared to a purely hydrocarbon chain.

Surface Science Wettability Coatings

Differential Hydrolysis Reactivity: Trichlorosilyl vs. Triethoxysilyl 3-Fluoropropyl Analogs

Trichloro(3-fluoropropyl)silane undergoes rapid and complete hydrolysis to R-Si(OH)₃ in the presence of water, a process that is exothermic and immediate . In contrast, its triethoxy analog, Triethoxy(3-fluoropropyl)silane (CAS 54655-52-6), hydrolyzes much slower, requiring hours or the presence of an acid/base catalyst for complete conversion . This fundamental difference in reaction rate directly impacts processing conditions: the trichlorosilane is suited for anhydrous vapor-phase deposition or strictly controlled solution processes, whereas the triethoxysilane is preferred for aqueous formulations.

Silane Chemistry Reaction Kinetics Surface Modification

Impact of Fluoroalkyl Chain Length on Monolayer Packing and Anti-Stiction Performance in Nanoimprint Lithography

In a direct comparison study for nanoimprint lithography (NIL) mold release layers, a SAM derived from trichloro(3,3,3-trifluoropropyl)silane (FPTS, an analog with a -CF₃ terminus) exhibited a lower work of adhesion and superior anti-stiction performance compared to a SAM derived from a longer-chain fluorosilane, trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) [1]. While FOTS provides lower surface energy, its longer, more flexible perfluoroalkyl chain leads to less dense molecular packing and potential entanglement, increasing adhesion during mold separation. The shorter, more rigid FPTS monolayer formed a denser, more robust film, resulting in a higher measured pull-off force and a cleaner release [1].

Nanoimprint Lithography Self-Assembled Monolayers Surface Energy

Fluorine Content and Surface Energy: 3-Fluoropropyl vs. Perfluorinated Long-Chain Silanes

X-ray photoelectron spectroscopy (XPS) analysis of surfaces modified with a 3-fluoropropyl silane analog reveals a fluorine-to-carbon (F/C) atomic ratio of approximately 2.23 [1]. This is significantly lower than the F/C ratio (>3.0) characteristic of long-chain perfluoroalkyl silanes (e.g., perfluorooctyltrichlorosilane). The lower fluorine content of the 3-fluoropropyl silane results in a higher surface energy, which, while providing adequate hydrophobicity (contact angle >100°), avoids the extreme oleophobicity and adhesion challenges associated with high-fluorine content, perfluorinated materials [2].

Surface Energy Oleophobicity Adhesion

Synthetic Utility: Trichloro(3-fluoropropyl)silane as a Monomer for Fluorosilicone Polymer Synthesis

Trichloro(3-fluoropropyl)silane serves as a key monomer in the synthesis of fluorosilicone resins via hydrolytic cocondensation with other chlorosilanes such as dichlorodimethylsilane and dichloromethylphenylsilane [1]. This direct incorporation of the fluorinated monomer into the polymer backbone yields resins with tailored properties. In contrast, non-fluorinated analogs like methyltrichlorosilane or phenyltrichlorosilane cannot impart the same degree of solvent resistance and low-temperature flexibility characteristic of fluorosilicone materials [2].

Polymer Chemistry Fluorosilicones Resin Synthesis

Thermal Stability of Fluorinated Silanes for High-Temperature Polymer Processing

A class-level comparison of thermal stability reveals that fluorinated silanes bearing short aliphatic linkages between the silicon atom and the fluorocarbon chain exhibit superior thermal stability compared to silanes with four or more fluorinated carbon atoms [1]. Specifically, silanes with longer aliphatic linkages degrade at temperatures above 320°C during melt processing, whereas the short, rigid linkage in compounds like trichloro(3-fluoropropyl)silane is more thermally robust, making it a more suitable additive or comonomer for high-temperature fluoropolymer melt processing [1].

Thermal Stability Fluoropolymer Processing Melt Additives

Validated Research and Industrial Use Cases for Trichloro(3-fluoropropyl)silane


Vapor-Phase Deposition of Anti-Stiction Monolayers for Nanoimprint Lithography Molds

As established by direct comparative data [1], trichloro(3-fluoropropyl)silane and its -CF₃ analog are superior to long-chain perfluorosilanes (FOTS) for creating dense, rigid self-assembled monolayers (SAMs) on silicon molds. This application leverages the compound's high reactivity for vapor-phase deposition to achieve a clean, durable anti-stiction coating that prevents pattern collapse and extends mold lifetime in high-resolution nanoimprint lithography.

Synthesis of Fluorosilicone Resins with Tailored Solvent Resistance

Trichloro(3-fluoropropyl)silane is a critical monomer for the hydrolytic cocondensation synthesis of polyfluoroorganosiloxane resins [2]. This application scenario is directly supported by its role in creating polymers with enhanced solvent resistance and low-temperature flexibility compared to non-fluorinated silicone resins, making it valuable for specialty elastomers and coatings in aerospace and automotive industries.

Creation of Moderately Hydrophobic Surfaces on Glass and Acrylic

The quantified contact angle data (110° on glass, 106° on acrylic) [3] validates the use of 3-fluoropropyl silanes for imparting water repellency to common transparent substrates. This scenario is relevant for creating easy-to-clean or anti-fog coatings on optical components, where a balance between hydrophobicity and transparency is required, and where the lower fluorine content avoids the high cost of perfluorinated alternatives.

High-Temperature Melt Processing Additive for Fluoropolymers

Class-level patent data [4] indicates that short-chain fluorinated silanes like trichloro(3-fluoropropyl)silane possess superior thermal stability at temperatures exceeding 320°C compared to long-chain perfluoroalkyl silanes. This makes it a preferred candidate for use as a reactive additive or coupling agent during the high-temperature melt extrusion or molding of fluoropolymers, where thermal degradation of the additive must be avoided.

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